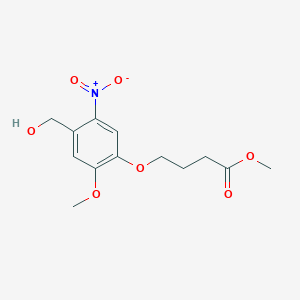

![molecular formula C21H20FN3OS B2748284 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1019153-57-1](/img/structure/B2748284.png)

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

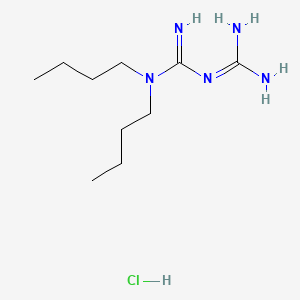

The compound “2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The molecule also contains a sulfanyl group (-SH), a fluoro group (-F), and an acetamide group (CH3CONH2).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed first, followed by the addition of the phenyl rings . The exact method would depend on the specific reactions used and the desired yield and purity.

Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring might undergo substitution reactions, or the acetamide group could be hydrolyzed to form an acid and an amine .

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

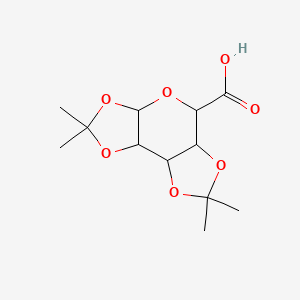

Research in crystallography has explored similar compounds, focusing on their crystal structures, which are critical for understanding molecular interactions and stability. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed detailed insights into their folded conformation and intramolecular hydrogen bonding, which stabilizes these structures (Subasri et al., 2016). Such research is essential for designing molecules with desired physical and chemical properties.

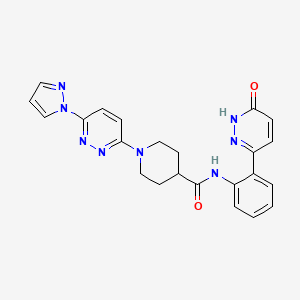

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging is another area where related compounds have been investigated. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging purposes (Dollé et al., 2008). Such studies contribute to advancements in medical imaging and diagnostics.

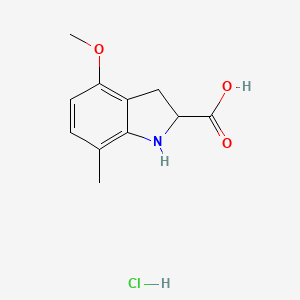

Quantum Chemistry and Drug Design

Quantum chemical analysis of compounds with similar structures has been performed to understand their molecular geometry, natural bond orbital (NBO) analysis, and potential drug interactions. Research on antiviral molecules has utilized quantum chemistry to evaluate interactions with SARS-CoV-2 protein, offering insights into potential therapeutic agents (Mary et al., 2020). This approach is crucial for drug discovery and development.

Antimicrobial Activity

Studies on pyrimidine-triazole derivatives have explored their antimicrobial activity against bacterial and fungal strains. This research contributes to the search for new antimicrobial agents, which is increasingly important due to rising antibiotic resistance (Majithiya & Bheshdadia, 2022).

Fluorescence Binding Studies

The interactions of compounds with proteins have been investigated through fluorescence studies, providing insights into binding mechanisms and potential applications in sensing or bioimaging (Meng et al., 2012). Understanding these interactions is vital for developing diagnostic tools and therapeutic strategies.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-13-4-6-16(10-15(13)3)19-8-9-23-21(25-19)27-12-20(26)24-17-7-5-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKMJDOMHWVPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)C)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)

![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)